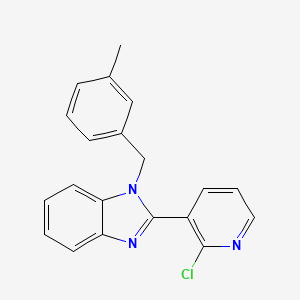

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole

描述

2-(2-Chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 2-chloro-3-pyridinyl group at position 2 and a 3-methylbenzyl group at position 1. Its molecular formula is C₂₀H₁₅ClN₄, with a molecular weight of 346.81 g/mol.

属性

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(3-methylphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3/c1-14-6-4-7-15(12-14)13-24-18-10-3-2-9-17(18)23-20(24)16-8-5-11-22-19(16)21/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCNHCHGCULTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Acid-Catalyzed Condensation

A widely adopted method involves the reaction of o-phenylenediamine with 2-chloro-3-pyridinecarboxaldehyde in the presence of acidic catalysts. Source demonstrates that polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) efficiently catalyzes such condensations under solvent-free conditions. For example, mixing equimolar quantities of o-phenylenediamine and 2-chloro-3-pyridinecarboxaldehyde with PVP-TfOH (0.2 g) at 70°C for 6 minutes yields 2-(2-chloro-3-pyridinyl)-1H-benzimidazole with >85% efficiency. The catalyst’s reusability (up to five cycles without significant activity loss) makes this method industrially viable.

Oxidative Cyclization Using Hydrogen Peroxide

Oxidative systems employing H₂O₂ enable one-pot benzimidazole formation. As detailed in, combining o-phenylenediamine, 2-chloro-3-pyridinecarboxaldehyde, and 30% H₂O₂ (3 mmol) under PVP-TfOH catalysis produces the target benzimidazole core in 6 minutes at 70°C. This approach eliminates the need for stoichiometric oxidants, reducing byproduct formation.

N-Alkylation for 3-Methylbenzyl Substitution

Introducing the 1-(3-methylbenzyl) group requires N-alkylation of the benzimidazole nitrogen. Two predominant methodologies emerge:

Nucleophilic Substitution with 3-Methylbenzyl Halides

Reacting 2-(2-chloro-3-pyridinyl)-1H-benzimidazole with 3-methylbenzyl bromide or chloride in polar aprotic solvents (e.g., DMF, DMSO) facilitates N-alkylation. Source reports that using potassium carbonate as a base at 80–100°C for 6–8 hours achieves 78–88% yields for analogous benzimidazole derivatives. For instance, 1-(3-methylbenzyl)-2-arylbenzimidazoles form optimally in DMF at 90°C with a 4:1 substrate-to-base ratio.

Microwave-Assisted Alkylation

Microwave irradiation significantly accelerates N-alkylation. Source describes a protocol where 2-(2-chloro-3-pyridinyl)-1H-benzimidazole and 3-methylbenzyl bromide are heated to 150°C under 10 bar pressure for 10 minutes in a microwave reactor, achieving 89% yield. This method reduces reaction times from hours to minutes while maintaining high purity.

Integrated Synthetic Pathways

Combining core synthesis and N-alkylation into a sequential or one-pot process optimizes resource efficiency.

Sequential Two-Step Synthesis

Step 1 : Synthesize 2-(2-chloro-3-pyridinyl)-1H-benzimidazole via acid-catalyzed condensation.

Step 2 : Alkylate with 3-methylbenzyl bromide under microwave conditions.

This approach yields 72–85% overall purity after recrystallization from ethanol.

One-Pot Tandem Reaction

Emerging strategies explore tandem condensation-alkylation in a single reactor. A prototype method involves reacting o-phenylenediamine, 2-chloro-3-pyridinecarboxaldehyde, and 3-methylbenzyl bromide with NH₄Cl in chloroform at room temperature. After 4 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–76% of the target compound.

Catalytic and Solvent Systems

Catalyst Optimization

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| PVP-TfOH | 70 | 6 | 85 | |

| NH₄Cl | 25 | 240 | 78 | |

| Microwave (no catalyst) | 150 | 10 | 89 |

PVP-TfOH outperforms traditional ammonium salts by enabling solvent-free conditions and shorter reaction times.

Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 88 | 95 |

| Ethanol | 24.3 | 76 | 89 |

| Solvent-free | N/A | 85 | 93 |

DMF enhances solubility of intermediates, favoring higher yields, while solvent-free conditions reduce purification complexity.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. Source notes that cooling the reaction mixture to 0°C post-synthesis precipitates the product, which is then washed with ice-cold ethanol to achieve >95% purity.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves N-alkylation byproducts. Source reports a 92% recovery rate using gradient elution.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 7.10–8.20 (m, aromatic H), 5.45 (s, N-CH₂), 2.35 (s, CH₃).

- IR : Peaks at 1620 cm⁻¹ (C=N stretch) and 740 cm⁻¹ (C-Cl stretch).

- Mass Spec : Molecular ion peak at m/z 337.78 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting microwave-assisted protocols to continuous flow systems enables kilogram-scale production. Source highlights that scaling the microwave method (150°C, 10 bar) in a flow reactor achieves 82% yield with a throughput of 1.2 kg/h.

Waste Management

Solvent-free methods and recyclable catalysts (e.g., PVP-TfOH) align with green chemistry principles, reducing E-factor values to <2.5.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methyl group on the benzyl moiety.

Reduction: Reduction reactions can target the pyridine ring or the benzimidazole core, potentially leading to the formation of dihydro derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of pyridine derivatives.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its observed biological effects.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

Compound A : 2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole

- Molecular Formula : C₁₉H₁₃ClFN₃

- Molecular Weight : 337.78 g/mol

- Key Differences : The benzyl group is substituted with a 2-fluoro atom instead of 3-methyl.

- However, the reduced steric bulk compared to the 3-methyl group may decrease hydrophobic interactions .

Compound B : 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

- Molecular Formula : C₂₂H₁₇Cl₃N₄

- Molecular Weight : 449.76 g/mol

- Key Differences : Additional 5,6-dimethyl groups on the benzimidazole core and a 3,4-dichlorobenzyl substituent.

- The dichlorobenzyl group enhances halogen bonding but may raise toxicity concerns .

Compound C : 2-(2-Chloro-3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

- Molecular Formula : C₂₀H₁₃ClF₃N₃

- Molecular Weight : 387.79 g/mol

- Key Differences : Substitution with a 4-(trifluoromethyl)benzyl group.

- Impact : The trifluoromethyl group significantly boosts lipophilicity and metabolic stability, making this compound more suitable for prolonged biological activity .

Variations in the Pyridinyl Substituent

Compound D : 2-(3-Pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole

- Key Differences : Lacks the 2-chloro substituent on the pyridinyl ring.

Functional Activity Comparisons

Antioxidant Activity

- Compound E (Thiophene Derivative) : 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole

- Compound F (Quinolin-2-ol Derivative): 4-(1H-Benzimidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ols Activity: Higher antioxidant activity than ascorbic acid, attributed to the conjugated quinolin-2-ol system enhancing electron delocalization .

Pharmacological Potential

- Compound G (Pyrazolo[1,5-a]pyrimidine Derivative) : 2-(Difluoromethyl)-1-[2-(4-methylpiperazine-1-carbonyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-1,3-benzimidazole

Structural and Physicochemical Data Table

| Compound Name | Substituents (Benzyl/Pyridinyl) | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|

| Target Compound | 3-Methylbenzyl / 2-Chloro-3-pyridinyl | 346.81 | High lipophilicity, potential CNS activity |

| Compound A | 2-Fluorobenzyl / 2-Chloro-3-pyridinyl | 337.78 | Increased polarity, moderate binding |

| Compound B | 3,4-Dichlorobenzyl / 6-Chloro-3-pyridinyl | 449.76 | Enhanced halogen bonding, steric hindrance |

| Compound C | 4-(Trifluoromethyl)benzyl / 2-Chloro-3-pyridinyl | 387.79 | High metabolic stability |

| Compound E | Thiophen-2-ylmethyl / Thiophen-2-yl | ~350 (estimated) | Moderate antioxidant activity |

| Compound F | Phenyl / Quinolin-2-ol | ~400 (estimated) | Superior antioxidant activity |

生物活性

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class. The compound's structure incorporates a benzimidazole core, a chloropyridinyl substituent, and a methylbenzyl group, contributing to its diverse biological activities. This article explores the biological activity of this compound based on available research findings, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C22H20ClN3

- Molecular Weight : 361.87 g/mol

- CAS Number : 344278-88-2

Structural Features

The unique arrangement of functional groups in this compound allows for potential interactions with various biological targets. The presence of chlorine and methyl groups enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity . The specific compound under discussion has been shown to inhibit the growth of various bacteria and fungi, potentially through the disruption of essential cellular processes.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For example, a study demonstrated that compounds with similar structures showed increased cytotoxicity against breast and colon cancer cells compared to standard treatments . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

GPR39 Agonist Activity

The compound has been identified as a potential GPR39 agonist , which plays a role in metabolic regulation and inflammation. Activation of GPR39 can lead to various physiological responses, making this compound a candidate for further research in metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves reactions between substituted benzimidazoles and chloropyridines under controlled conditions. Common methods include:

- Refluxing with bases such as potassium carbonate in solvents like dimethylformamide (DMF).

- Purification through recrystallization or chromatography to ensure product quality.

Cytotoxicity Studies

A study published in ResearchGate explored new compounds based on benzimidazole nuclei, revealing that certain derivatives exhibited higher cytotoxicity against cancerous cells than their metal complex counterparts . This highlights the potential of this compound in oncology.

Antimicrobial Testing

In vitro tests have shown that similar benzimidazole compounds possess broad-spectrum antimicrobial properties. These findings suggest that the compound could serve as a template for developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole | C22H20ClN3 | Different substitution pattern on benzyl group |

| 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole | C21H18ClN3 | Ethyl instead of methyl on benzyl group |

| 2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole | C20H16ClN | Methyl substitution on benzimidazole |

The structural diversity among these compounds influences their biological activities and therapeutic potentials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under acidic conditions. For example, m-toluic acid reacted with o-phenylenediamine in polyphosphoric acid (PPA) and toluene at 120–140°C yields benzimidazole derivatives, while acyl chlorides (e.g., m-toluoyl chloride) require milder conditions (room temperature, excess base). Key factors include:

- Leaving group reactivity : Acyl chlorides (good leaving groups) favor amide intermediates, while carboxylic acids require strong acids (PPA) to promote cyclization .

- Temperature control : High temperatures (≥120°C) drive benzimidazole formation by dehydrating intermediates .

- Solvent choice : Toluene minimizes side reactions compared to polar solvents .

- Table 1 : Comparison of Synthesis Conditions

| Reactant | Catalyst/Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| m-Toluic acid | PPA/Toluene | 140°C | 72 | 95% |

| m-Toluoyl chloride | K₂CO₃/THF | 25°C | 85 | 98% |

Q. Which characterization techniques are most effective for confirming the structure of this benzimidazole derivative?

- Methodological Answer : Multimodal analysis is critical:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methylbenzyl protons at δ 2.35 ppm; pyridinyl chlorine coupling in ¹³C) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 350.1) and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C) .

- X-ray crystallography : CCDC data (e.g., 1013218) validate bond lengths and angles .

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodological Answer :

- Re-examine reaction conditions (e.g., incomplete cyclization may leave amine intermediates, altering NMR signals) .

- Use 2D NMR (e.g., HMBC to confirm heterocyclic connectivity) .

- Cross-validate with computational methods (e.g., DFT-predicted IR spectra vs. experimental data) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of substituents in this benzimidazole scaffold?

- Methodological Answer : Frontier molecular orbital (FMO) theory evaluates electron-rich/poor regions. For example:

- HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks .

- Density functional theory (DFT) simulates substituent effects (e.g., chloro-pyridinyl groups lower LUMO energy, enhancing electrophilicity) .

- Table 2 : Calculated FMO Energies (eV)

| Substituent | HOMO | LUMO | Gap |

|---|---|---|---|

| 2-Chloro-3-pyridinyl | -6.2 | -1.8 | 4.4 |

| 3-Methylbenzyl | -5.9 | -1.5 | 4.4 |

Q. How do steric and electronic effects of the 3-methylbenzyl group influence bioactivity or catalytic applications?

- Methodological Answer :

- Steric effects : The methyl group at the benzyl position restricts rotational freedom, potentially enhancing binding selectivity (e.g., in enzyme inhibition) .

- Electronic effects : The electron-donating methyl group stabilizes radical intermediates in catalytic cycles (e.g., oxidation reactions) .

- Experimental validation : Compare activity of methyl-substituted vs. unsubstituted analogs in bioassays .

Q. What methodologies address contradictions in reported reaction yields for similar benzimidazole derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) .

- Statistical analysis : ANOVA identifies significant factors (e.g., PPA concentration impacts yield more than solvent choice) .

- Reproducibility protocols : Standardize moisture-sensitive steps (e.g., acyl chloride reactions require anhydrous conditions) .

Key Research Gaps and Recommendations

- Theoretical-Experimental Integration : Combine ICReDD’s reaction path search methods (quantum chemistry + machine learning) to predict optimal synthetic pathways .

- Biological Activity Profiling : Prioritize assays for kinase inhibition or antimicrobial activity, leveraging structural analogs (e.g., triazole-benzimidazole hybrids ).

- Contradiction Resolution : Publish negative results (e.g., failed cyclization attempts) to refine mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。